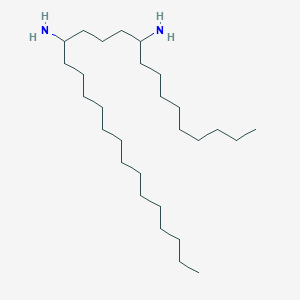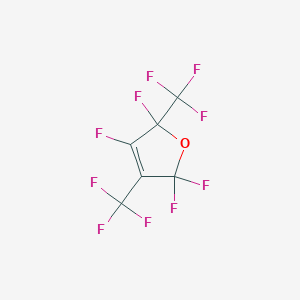
2,2,4,5-Tetrafluoro-3,5-bis(trifluoromethyl)-2,5-dihydrofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4,5-Tetrafluoro-3,5-bis(trifluoromethyl)-2,5-dihydrofuran is a fluorinated organic compound. Fluorinated compounds are known for their unique chemical properties, including high stability and resistance to degradation. These properties make them valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,5-Tetrafluoro-3,5-bis(trifluoromethyl)-2,5-dihydrofuran typically involves the fluorination of precursor compounds. Common methods include:
Electrophilic fluorination: Using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Nucleophilic fluorination: Using reagents like potassium fluoride (KF) or cesium fluoride (CsF).
Industrial Production Methods
Industrial production may involve large-scale fluorination processes, often under controlled conditions to ensure safety and efficiency. The choice of method depends on factors like cost, availability of reagents, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The compound can participate in substitution reactions, where fluorine atoms may be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, under acidic or basic conditions.
Reduction: LiAlH₄, NaBH₄, often in anhydrous solvents.
Substitution: Various nucleophiles or electrophiles, depending on the desired product.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated alcohols or ketones, while reduction may produce fluorinated hydrocarbons.
Scientific Research Applications
Chemistry
Catalysis: Fluorinated compounds are often used as catalysts or catalyst supports in various chemical reactions.
Materials Science: Used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical attack.
Biology and Medicine
Pharmaceuticals: Fluorinated compounds are used in drug design and development due to their stability and ability to interact with biological targets.
Imaging Agents: Used in medical imaging techniques, such as positron emission tomography (PET).
Industry
Polymers: Used in the production of high-performance polymers with applications in aerospace, electronics, and other fields.
Surfactants: Fluorinated surfactants are used in various industrial processes due to their unique surface-active properties.
Mechanism of Action
The mechanism of action of 2,2,4,5-Tetrafluoro-3,5-bis(trifluoromethyl)-2,5-dihydrofuran depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, affecting their activity. In catalysis, it may facilitate chemical reactions by stabilizing transition states or intermediates.
Comparison with Similar Compounds
Similar Compounds
- 2,2,4,5-Tetrafluoro-3,5-dimethyl-2,5-dihydrofuran
- 2,2,4,5-Tetrafluoro-3,5-bis(difluoromethyl)-2,5-dihydrofuran
Uniqueness
2,2,4,5-Tetrafluoro-3,5-bis(trifluoromethyl)-2,5-dihydrofuran is unique due to its high degree of fluorination, which imparts exceptional stability and resistance to degradation. This makes it particularly valuable in applications requiring robust and durable materials.
Properties
CAS No. |
90169-96-3 |
|---|---|
Molecular Formula |
C6F10O |
Molecular Weight |
278.05 g/mol |
IUPAC Name |
2,2,4,5-tetrafluoro-3,5-bis(trifluoromethyl)furan |
InChI |
InChI=1S/C6F10O/c7-2-1(4(9,10)11)5(12,13)17-3(2,8)6(14,15)16 |
InChI Key |
VFOIRCFNOICOCO-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(OC1(F)F)(C(F)(F)F)F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


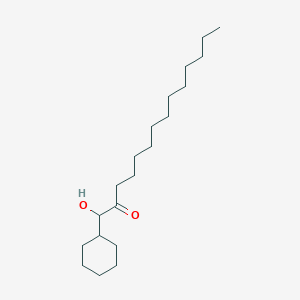
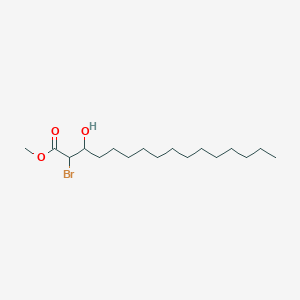
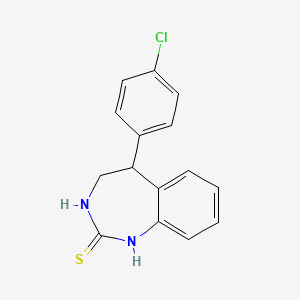
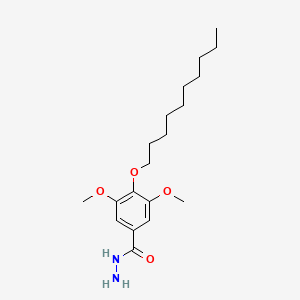
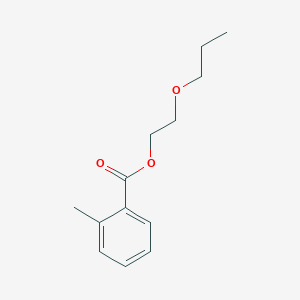
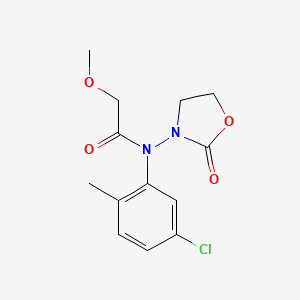
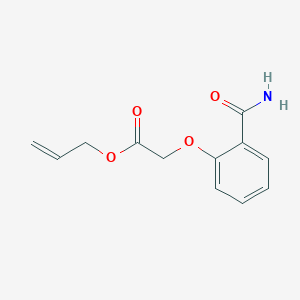
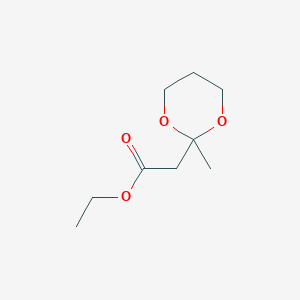
![Methyl [2-(4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]acetate](/img/structure/B14376331.png)
![1-Fluoro-4-[4-methyl-4-(4-methylphenyl)pentyl]-2-phenoxybenzene](/img/structure/B14376341.png)

